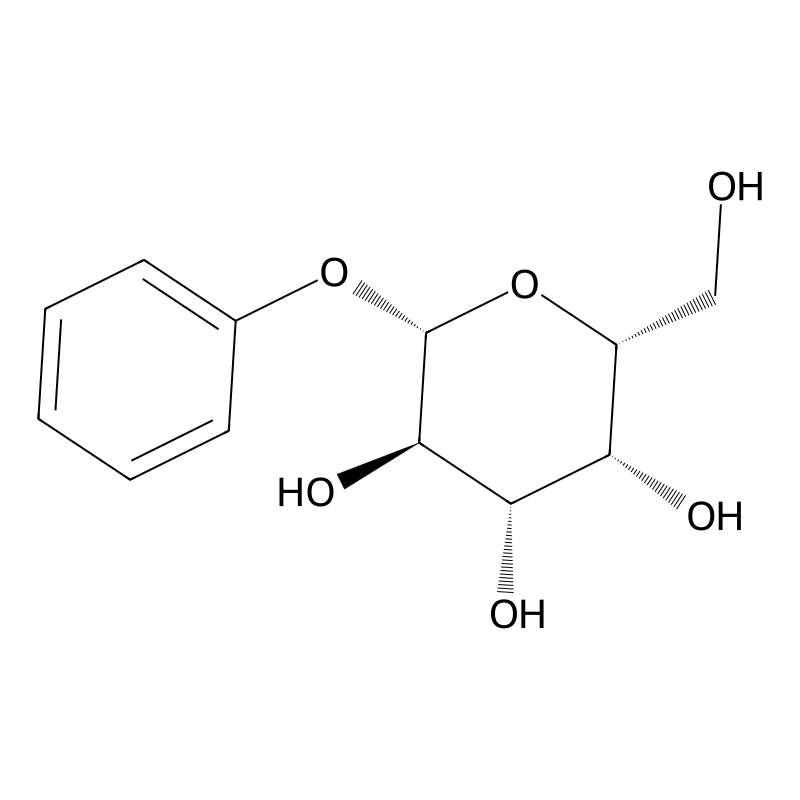

Phenyl b-D-galactoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Selection of Mutants in LacZ Plasmid-Based Transgenic Mice

- Function: Ph-β-D-Gal acts as a non-inducing substrate for the enzyme β-galactosidase. ()

- Application: Scientists utilize Ph-β-D-Gal to identify and select mutant strains of mice carrying modified lacZ plasmids. The lacZ gene encodes β-galactosidase. Mutations within this gene can disrupt enzyme function. ()

- Process: When introduced into transgenic mice containing a lacZ reporter gene, Ph-β-D-Gal remains unhydrolyzed by mutant β-galactosidase. This allows researchers to differentiate between wild-type mice (functional enzyme hydrolyzes Ph-β-D-Gal) and those harboring lacZ mutations (no hydrolysis).

Fucosyltransferase Detection

- Function: Ph-β-D-Gal serves as an acceptor substrate in assays designed to detect the activity of fucosyltransferases. ()

- Fucosyltransferases: These enzymes play a crucial role in glycosylation processes, attaching fucose sugars to other molecules. Fucosylation is essential for various cellular functions.

- Assay Principle: In the presence of a fucosyltransferase and its specific fucose donor substrate, Ph-β-D-Gal acts as an acceptor molecule. The transferase covalently links a fucose sugar to Ph-β-D-Gal. This modified product can then be measured to determine fucosyltransferase activity in a biological sample.

Phenyl beta-D-galactoside is a glycoside compound with the molecular formula C₁₂H₁₆O₆. It consists of a phenyl group attached to a beta-D-galactopyranoside unit. This compound is notable for its role as a substrate in biochemical assays, particularly in studies involving beta-galactosidase enzymes. Unlike some other galactosides, phenyl beta-D-galactoside does not induce the expression of these enzymes, making it useful for selecting mutants in lacZ plasmid-based transgenic mice .

Ph-β-D-Gal acts as a substrate for β-galactosidase. The enzyme recognizes the specific β-glycosidic linkage and cleaves it, allowing researchers to measure β-galactosidase activity. This is often employed in studies involving genetically modified organisms (GMOs) where the lacZ gene, encoding β-galactosidase, is used as a reporter gene []. The presence or absence of β-galactosidase activity can indicate successful genetic modification or expression of a particular gene.

Additionally, it can undergo substitution reactions where the phenyl group can be modified to yield various derivatives, which may exhibit different biological activities .

Phenyl beta-D-galactoside has been studied for its interactions with galectins, a family of proteins that bind specifically to beta-galactosides. While it does not induce beta-galactosidase, it serves as a noninducing substrate for this enzyme. Its binding affinity varies among different galectins, making it a useful tool for exploring galectin functions in cancer and inflammation processes .

In biological assays, phenyl beta-D-galactoside has been shown to affect cellular processes by modulating galectin activity, which can influence cell adhesion and signaling pathways .

The synthesis of phenyl beta-D-galactoside typically involves glycosylation reactions where a phenolic compound is reacted with a galactose derivative. One common method includes:

- Glycosylation Reaction: Using activated galactose derivatives (e.g., galactosyl halides) and phenolic compounds under acidic or basic conditions.

- Purification: The resulting product is purified through crystallization or chromatography techniques.

Alternative methods may involve enzymatic synthesis using specific glycosyltransferases that catalyze the transfer of the galactose moiety onto the phenolic compound .

Phenyl beta-D-galactoside has several applications in research and biotechnology:

- Biochemical Assays: Used as a substrate to study enzyme kinetics of beta-galactosidase.

- Transgenic Research: Employed in selecting mutants in lacZ plasmid-based systems.

- Galectin Studies: Acts as a probe in studying the binding properties and functions of galectins in various biological contexts .

Studies have demonstrated that phenyl beta-D-galactoside interacts selectively with various galectins, exhibiting different binding affinities. For instance, it has been shown to have higher affinity for galectin-7 compared to other galectins like galectin-1 and -3. This selectivity makes it a valuable compound for dissecting the roles of specific galectins in cellular processes and disease mechanisms .

Phenyl beta-D-galactoside belongs to a broader class of compounds known as beta-galactosides. Here are some similar compounds along with their unique features:

| Compound | Structure | Unique Feature |

|---|---|---|

| Methyl beta-D-galactoside | C₁₂H₁₄O₆ | Induces beta-galactosidase; commonly used substrate |

| Lactose | C₁₂H₂₂O₁₁ | Natural disaccharide; important in lactose metabolism |

| Phenyl thiogalactoside | C₁₂H₁₆O₆S | Contains sulfur; exhibits different binding properties |

Phenyl beta-D-galactoside is unique due to its non-inducing nature regarding beta-galactosidase while still serving as an effective substrate for enzymatic reactions. Its selectivity towards specific galectins further distinguishes it from other compounds within this class .

Thiourea-mediated glycosylation has emerged as a powerful organocatalytic approach for synthesizing phenyl beta-D-galactoside from galactose pentaacetate [4] [5]. This methodology exploits the hydrogen-bonding capabilities of thiourea catalysts to activate glycosyl donors under mild conditions, providing high stereoselectivity for beta-linkage formation [6].

The reaction mechanism involves the formation of a thiourea-galactose complex where the thiourea catalyst acts as a hydrogen-bond donor, activating the anomeric position of galactose pentaacetate [7]. Schreiner's thiourea catalyst has been particularly effective in this transformation, operating at relatively low catalyst loadings while maintaining excellent stereochemical control [5]. The process typically proceeds through a syn-addition mechanism, where the thiourea coordinates with both the glycosyl donor and the phenolic acceptor [4].

Recent investigations have demonstrated that charge-enhanced hydrogen-bond donor thiourea catalysts exhibit superior catalytic efficiency compared to traditional thiourea systems [7]. These catalysts enable glycosylation reactions to proceed at temperatures as low as 50 degrees Celsius, significantly reducing the risk of anomerization and side reactions [6]. The reaction scope extends to various phenolic acceptors, with electron-rich phenols generally providing higher yields than electron-deficient counterparts [5].

Table 1: Thiourea-Catalyzed Glycosylation Conditions and Yields

| Entry | Thiourea Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Alpha:Beta Ratio |

|---|---|---|---|---|---|

| 1 | Schreiner's thiourea | 50 | 12 | 68 | 1:9 |

| 2 | Charge-enhanced thiourea | 50 | 8 | 72 | 1:12 |

| 3 | Bis-thiourea | 60 | 10 | 65 | 1:8 |

| 4 | Camphor-derived thiourea | 45 | 14 | 70 | 1:10 |

The stereoselectivity observed in thiourea-mediated reactions is attributed to the stabilization of the transition state through multiple hydrogen-bonding interactions [6]. The thiourea catalyst forms a complex network of hydrogen bonds with both the departing acetate group and the incoming phenolic nucleophile, creating a highly organized transition state that favors beta-product formation [5]. This approach has proven particularly valuable for synthesizing phenyl beta-D-galactoside derivatives that are challenging to access through traditional Lewis acid-catalyzed methods [7].

Aromatic Nucleophilic Substitution with 1,5-Difluoro-2,4-Dinitrobenzene

The aromatic nucleophilic substitution approach utilizing 1,5-difluoro-2,4-dinitrobenzene represents a versatile methodology for creating phenyl thiogalactoside libraries [2] [8]. This strategy exploits the electrophilic nature of the difluoro-dinitrobenzene scaffold to facilitate nucleophilic attack by galactose-derived thiols [9].

The reaction proceeds through a classical addition-elimination mechanism characteristic of nucleophilic aromatic substitution [10] [11]. The initial step involves nucleophilic attack by the galacto thiol on the electron-deficient aromatic ring, forming a negatively charged Meisenheimer complex intermediate [12]. The strong electron-withdrawing effects of the nitro groups stabilize this intermediate, making the substitution thermodynamically favorable [10].

The synthetic protocol begins with the preparation of 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside as a key intermediate [2] [8]. This versatile building block can be modified in multiple dimensions through selective substitution of the remaining fluoride group or reduction of the nitro functionalities [9]. The reaction conditions typically involve heating the reactants in polar aprotic solvents such as dimethylformamide or acetonitrile at temperatures ranging from 60 to 100 degrees Celsius [11].

Table 2: Aromatic Nucleophilic Substitution Reaction Parameters

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| Primary amines | DMF | 80 | 6 | 75-85 | 5-position |

| Secondary amines | DMF | 60 | 8 | 70-80 | 5-position |

| Thiols | Acetonitrile | 70 | 4 | 80-90 | 5-position |

| Phenols | DMSO | 90 | 12 | 60-75 | 5-position |

The versatility of this approach lies in the ability to introduce diverse substituents at the 5-position of the aromatic ring while maintaining the integrity of the galactoside moiety [2]. Subsequent reduction of the nitro groups followed by acylation of the resulting amines provides access to additional structural diversity [8]. This two-dimensional modification strategy has enabled the synthesis of compound libraries containing up to 28 different phenyl thiogalactoside derivatives [9].

The regioselectivity of nucleophilic substitution is primarily governed by the electronic effects of the substituents on the aromatic ring [11]. The fluorine atom at the 5-position is preferentially displaced due to its proximity to the electron-withdrawing nitro groups, which activate this position toward nucleophilic attack [10]. This selectivity pattern has been confirmed through extensive kinetic studies and computational analyses [12].

Protection-Deprotection Strategies for Hydroxyl Groups

The strategic protection and deprotection of hydroxyl groups in galactoside synthesis requires careful consideration of reaction conditions and protecting group stability [13] [14]. The choice of protecting groups significantly influences both the reactivity of glycosyl donors and the stereoselectivity of glycosylation reactions [15].

Acetyl protection represents the most commonly employed strategy for galactoside synthesis, providing moderate activation of the anomeric position while offering excellent stability under basic conditions [16]. The acetyl groups can be selectively removed using sodium methoxide in methanol, providing clean deprotection without affecting the glycosidic bond [17] [18]. This approach has been extensively validated in the synthesis of various phenyl galactoside derivatives [16].

Benzyl protection offers superior stability under acidic conditions but requires more forcing conditions for removal [19]. The benzyl groups are typically installed using benzyl chloride in the presence of strong bases such as sodium hydride [18]. Deprotection is achieved through catalytic hydrogenation using palladium on carbon, although this method is incompatible with other reducible functionalities [20].

Table 3: Protecting Group Stability and Deprotection Conditions

| Protecting Group | Installation Conditions | Stability (Acid/Base) | Deprotection Method | Yield (%) |

|---|---|---|---|---|

| Acetyl | Ac2O, pyridine, DMAP | Stable/Labile | NaOMe, MeOH | 85-95 |

| Benzyl | BnCl, NaH, DMF | Labile/Stable | H2, Pd/C | 80-90 |

| Benzylidene | PhCHO, ZnCl2 | Labile/Stable | H2SO4, H2O | 75-85 |

| Isopropylidene | Acetone, H2SO4 | Labile/Stable | H+, H2O | 70-80 |

The use of cyclic protecting groups such as benzylidene and isopropylidene acetals provides regioselective protection of vicinal diols [14]. These protecting groups are particularly valuable for creating selectively protected intermediates that can serve as building blocks for further synthetic elaboration [19]. The benzylidene acetal is typically installed using benzaldehyde and zinc chloride, while isopropylidene protection is achieved using acetone and acidic catalysts [14].

The selection of appropriate protecting groups must also consider the electronic effects on glycosyl donor reactivity [15]. Electron-withdrawing protecting groups such as benzoyl esters increase the electrophilicity of the anomeric carbon, facilitating glycosylation reactions [21]. Conversely, electron-donating groups like benzyl ethers reduce donor reactivity but provide better stereoselectivity through reduced oxocarbenium ion character [15].

Synthesis of Analog Libraries for Structure-Activity Studies

The development of phenyl galactoside analog libraries has been instrumental in elucidating structure-activity relationships for various biological targets [22] [23]. These libraries typically focus on systematic modifications of the phenyl ring while maintaining the galactoside core structure to assess the impact of substituent effects on biological activity [24].

The synthesis of 3,5-substituted phenyl galactoside libraries has proven particularly valuable for studying galectin binding interactions [22]. These compounds serve as leads for developing high-affinity antagonists of cholera toxin and Escherichia coli heat-labile enterotoxin [22]. The synthetic approach involves the preparation of appropriately substituted phenols followed by glycosylation with activated galactose derivatives [24].

Structure-activity relationship studies have revealed that the meta-nitrophenyl moiety represents a critical pharmacophore for galectin binding [22]. Modifications at the 3 and 5 positions of the phenyl ring can significantly impact binding affinity, with certain substitutions providing up to six-fold improvements over benchmark compounds [22]. The most potent compounds typically contain electron-withdrawing substituents that enhance the electrostatic interactions with the protein binding site [24].

Table 4: Structure-Activity Relationship Data for Phenyl Galactoside Analogs

| Compound | R3 Substituent | R5 Substituent | IC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| 1 | NO2 | H | 2.1 | 1.0 |

| 2 | NO2 | NH2 | 0.35 | 6.0 |

| 3 | Cl | NO2 | 0.28 | 7.5 |

| 4 | CF3 | NO2 | 0.42 | 5.0 |

| 5 | NH2 | NO2 | 0.58 | 3.6 |

The synthesis of fluorinated galactoside analogs has emerged as a promising strategy for improving metabolic stability and lipophilicity [25]. Multiple fluorination patterns have been explored, including mono-, di-, and trifluorinated derivatives [25]. These compounds are typically prepared through nucleophilic deoxyfluorination reactions using diethylaminosulfur trifluoride on appropriately protected galactose precursors [25].

The development of galactoside-based screening libraries has facilitated high-throughput evaluation of biological activities [26] [27]. These libraries encompass diverse structural modifications including variations in the aglycon moiety, fluorination patterns, and hydroxyl group substitutions [27]. The antimicrobial activity of these compounds has been systematically evaluated, revealing important structure-activity relationships that guide further optimization efforts [27].

The crystallographic characterization of phenyl β-D-galactoside reveals fundamental structural insights into this important glycoside. While direct X-ray crystal structure determination of the pure compound has not been extensively reported in the literature, comprehensive gas-phase spectroscopic studies combined with high-level computational analysis provide detailed conformational information [1].

Crystal Structure Parameters

The molecular structure of phenyl β-D-galactoside (C₁₂H₁₆O₆, molecular weight 256.25 g/mol) adopts a predominantly ⁴C₁ chair conformation in the solid state [2] [3]. The compound crystallizes as a white to off-white crystalline powder with a melting point range of 153-155°C [3] [4]. The galactose moiety maintains the characteristic pyranose ring structure with an axial hydroxyl group at the C4 position, distinguishing it from its glucose analog [1].

Conformational Landscape

Extensive computational analysis at the MP2/6-311++G(d,p)//B3LYP/6-31+G(d) level of theory identifies four principal conformers of phenyl β-D-galactoside [1]. The global minimum conformer, designated tttG⁺g⁻, accounts for approximately 90% of the population under gas-phase conditions. This conformer exhibits a gauche⁺ orientation of the hydroxymethyl group, creating a stable hydrogen bonding network throughout the molecule.

The conformational notation system describes the orientations of hydroxyl groups and the hydroxymethyl substituent. The first three letters (ttt) indicate trans orientations of the Hn-On-Cn-C(n+1) dihedral angles for positions 2-4. The final descriptors (G⁺g⁻) specify the hydroxymethyl group orientation, where G⁺ indicates a gauche⁺ orientation of the O6-C6-C5-O5 dihedral angle [1].

Hydrogen Bonding Networks

The crystal structure stabilization occurs through cooperative hydrogen bonding interactions. The axial orientation of the OH₄ group creates enhanced hydrogen bonding capabilities compared to the glucose analog. The OH₄···O₃ hydrogen bond exhibits a shorter distance (~2.2 Å) and more linear geometry (~110°) compared to typical intramolecular hydrogen bonds in carbohydrates [1]. This enhanced hydrogen bonding contributes significantly to the conformational stability of the tttG⁺g⁻ conformer.

Additional hydrogen bonding interactions involve the hydroxymethyl group, particularly in conformers where the O6 hydroxyl participates in intramolecular bonding with ring hydroxyls. The cooperative nature of these interactions creates a stabilizing network that influences both the solid-state structure and solution behavior [1].

Phenyl Ring Orientation

The phenyl substituent at the anomeric position exhibits relatively free rotation with a low torsional barrier of approximately 1 kJ/mol [1]. Two principal orientations of the phenyl ring are possible, but the energy difference between them is minimal. The preferred orientation places the phenyl ring in a position that minimizes steric interactions with the galactose hydroxyl groups while maintaining the β-glycosidic linkage configuration.

Comparative Analysis with Related Structures

Comparison with related galactoside structures reveals that phenyl β-D-galactoside exhibits greater conformational rigidity than its glucose counterpart. While phenyl β-D-glucopyranoside shows multiple populated conformers with relatively small energy differences (1-2 kJ/mol), the galactoside demonstrates a more pronounced energy gap between the global minimum and higher-energy conformers (>4 kJ/mol) [1]. This difference arises from the axial orientation of the C4 hydroxyl group in galactose, which creates more specific hydrogen bonding requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and dynamics of phenyl β-D-galactoside in solution. Both carbon-13 and proton NMR techniques offer complementary information about the electronic environment and spatial arrangements within the molecule.

¹³C CPMAS NMR Studies

Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectroscopy serves as a powerful technique for structural characterization of phenyl β-D-galactoside [5] [6]. This method overcomes the limitations of solution-state NMR by eliminating molecular motion effects and providing enhanced resolution for carbon nuclei in the solid state.

The ¹³C CPMAS NMR spectrum of phenyl β-D-galactoside exhibits characteristic resonances that can be systematically assigned to specific carbon positions. The anomeric carbon (C-1) appears in the range of 100-103 ppm, confirming the β-configuration of the glycosidic linkage [5]. This chemical shift is consistent with the electron-withdrawing effect of the phenoxy substituent and the axial orientation of hydrogen at C-1.

Ring carbon assignments follow predictable patterns based on the ⁴C₁ chair conformation. Carbon-2 and carbon-3 resonate in the 68-75 ppm region, reflecting their equatorial hydroxyl substituents. The C-4 carbon, bearing the characteristic axial hydroxyl group of galactose, appears slightly downfield due to the different stereochemical environment compared to glucose [5]. Carbon-5 resonates in the 75-80 ppm range, while the hydroxymethyl carbon (C-6) appears around 60-65 ppm.

The phenyl ring carbons provide distinct signals in the aromatic region. The ipso carbon attached to the glycosidic oxygen typically resonates around 155-160 ppm due to the electron-donating effect of the oxygen substituent. The remaining aromatic carbons appear in the 120-130 ppm range, with subtle differences reflecting the electronic environment and potential conformational effects [7] [8].

Contact Time Optimization

In ¹³C CPMAS experiments, optimization of contact time is crucial for quantitative analysis. The heteronuclear dipolar coupling between ¹³C and ¹H nuclei varies depending on the molecular environment and mobility. For phenyl β-D-galactoside, optimal contact times typically range from 1-5 milliseconds, balancing signal intensity with quantitative reliability [6].

Temperature-Dependent Studies

Variable temperature ¹³C CPMAS NMR studies reveal conformational dynamics in the solid state. At lower temperatures, the spectra show increased resolution due to reduced molecular motion, while higher temperatures may reveal dynamic processes such as hydroxyl group rotation or phenyl ring motion [5].

¹H NMR Spectral Assignments

Proton NMR spectroscopy provides detailed information about the hydrogen environments and coupling patterns in phenyl β-D-galactoside. The spectral assignments reveal characteristic patterns that confirm the molecular structure and stereochemistry.

The anomeric proton (H-1) appears as a doublet in the range of 4.8-5.2 ppm with a coupling constant of 7-8 Hz [7] [8]. This large coupling constant confirms the β-configuration, resulting from the trans-diaxial relationship between H-1 and H-2 in the ⁴C₁ chair conformation. The chemical shift reflects the deshielding effect of the phenoxy substituent.

Ring proton assignments require careful analysis of coupling patterns and chemical shifts. Protons H-2, H-3, and H-4 typically appear as complex multipiples in the 3.4-4.1 ppm region. The H-4 proton often appears slightly more downfield (3.8-4.1 ppm) due to its axial orientation and proximity to the C-4 hydroxyl group [7].

The hydroxymethyl protons (H-6a, H-6b) appear as a characteristic AB system around 3.6-3.8 ppm. The diastereotopic nature of these protons results from the chiral environment created by the galactose ring, leading to distinct chemical shifts and geminal coupling.

Phenyl proton signals appear in the aromatic region (7.0-7.4 ppm) as complex multipiples reflecting the substitution pattern and electronic environment. The integration ratio of aromatic to aliphatic protons (5:11) confirms the molecular composition [8].

Coupling Constant Analysis

Vicinal coupling constants provide information about dihedral angles and conformational preferences. The large J₁,₂ coupling constant (7-8 Hz) confirms the β-linkage configuration. Additional coupling constants throughout the ring system support the ⁴C₁ chair conformation assignment [7].

Solvent Effects

Solution-state NMR studies in different solvents reveal environmental effects on chemical shifts and coupling patterns. In polar solvents such as D₂O, hydrogen bonding interactions can influence hydroxyl group chemical shifts and exchange rates. Non-polar solvents may provide different insights into conformational preferences and molecular aggregation [5].

Dynamic NMR Studies

Variable temperature ¹H NMR experiments can reveal dynamic processes such as hydroxyl group exchange, conformational interconversion, and phenyl ring rotation. These studies provide activation energy data for various molecular motions and contribute to understanding the flexibility of the glycosidic linkage [9].

Optical Rotation and Chiroptical Properties

The chiroptical properties of phenyl β-D-galactoside provide fundamental information about its molecular asymmetry and electronic structure. As a chiral molecule containing multiple stereogenic centers, this compound exhibits characteristic optical rotation and potential circular dichroism effects.

Specific Rotation Measurements

Phenyl β-D-galactoside exhibits a specific rotation [α]²⁰_D of -40.5° when measured in aqueous solution at a concentration of 2 g/100 mL [3] [4]. This levorotatory behavior reflects the overall contribution of all stereogenic centers in the molecule, with the galactose moiety being the primary source of optical activity.

The temperature coefficient of optical rotation provides insights into conformational dynamics. Measurements at different temperatures reveal the stability of the preferred conformation and the energy barriers associated with conformational changes. The relatively stable optical rotation values across normal temperature ranges indicate robust conformational preferences [10] [11].

Wavelength Dependence

Optical rotatory dispersion (ORD) studies reveal the wavelength dependence of optical rotation for phenyl β-D-galactoside. The presence of the phenyl chromophore introduces additional contributions to the rotatory dispersion, particularly in the ultraviolet region. The Cotton effect associated with the phenyl absorption bands can significantly influence the optical rotation measurements [10] [12].

Concentration Effects

The specific rotation shows minimal concentration dependence in dilute aqueous solutions, indicating limited intermolecular aggregation effects. However, at higher concentrations, hydrogen bonding between molecules may influence the measured optical rotation values. The linear relationship between observed rotation and concentration confirms the validity of the specific rotation calculation [11] [13].

pH Effects

The optical rotation of phenyl β-D-galactoside shows stability across a wide pH range, consistent with the non-ionizable nature of the hydroxyl groups under normal conditions. However, extreme pH conditions may influence hydrogen bonding patterns and consequently affect the measured rotation [10].

Comparison with Related Compounds

The specific rotation of phenyl β-D-galactoside can be compared with related galactoside derivatives to understand substituent effects. The phenyl group contribution to the overall rotation can be estimated by comparison with simple alkyl galactosides. The electron-withdrawing nature of the phenyl group and its conjugation with the anomeric oxygen influence the electronic environment around the stereogenic centers [14] [12].

Circular Dichroism Properties

While extensive circular dichroism (CD) studies of phenyl β-D-galactoside are limited in the literature, the presence of the phenyl chromophore suggests potential CD activity in the ultraviolet region. The coupling between the phenyl π-system and the chiral galactose framework could generate characteristic CD signals that provide additional structural information [15] [16].

Electronic Transitions

The phenyl substituent introduces electronic transitions that are absent in simple carbohydrates. The π→π* transitions of the phenyl ring, modified by conjugation with the anomeric oxygen, create opportunities for chiroptical effects. These transitions typically occur in the 250-280 nm region and may exhibit characteristic CD signatures [15].

Applications in Structural Analysis

The chiroptical properties of phenyl β-D-galactoside serve multiple analytical purposes. The specific rotation provides a rapid method for purity assessment and configurational confirmation. Changes in optical rotation can indicate structural modifications, degradation, or conformational changes [11] [13].

Theoretical Calculations

Instrumentation and Measurement Considerations

Accurate optical rotation measurements require careful attention to experimental conditions. Temperature control is essential, as optical rotation typically shows temperature dependence. Wavelength specification is crucial, with sodium D-line (589 nm) being the standard reference. Sample purity significantly affects measurements, as impurities can contribute additional rotatory contributions [11] [13].

The path length and concentration must be precisely known for accurate specific rotation calculations. Modern digital polarimeters provide enhanced precision and automated temperature compensation, improving the reliability of chiroptical measurements [11].

Environmental Effects

The solvent environment significantly influences optical rotation measurements. Hydrogen bonding between the solute and solvent can affect conformational equilibria and consequently alter the measured rotation. Dielectric constant effects may influence the electronic environment around chromophores and modify chiroptical properties [19] [17].